Sancyclinhydrochlorid

Übersicht

Beschreibung

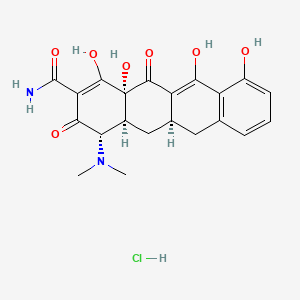

Sancyclin (Hydrochlorid) ist ein Mitglied der Tetracyclin-Klasse von Antibiotika, die für ihre breite antibakterielle Aktivität bekannt sind. Tetracycline sind wirksam gegen eine Vielzahl von bakteriellen Infektionen, einschließlich derer, die durch grampositive und gramnegative Bakterien verursacht werden. Sancyclin (Hydrochlorid) ist ein semisynthetisches Derivat von Tetracyclin und bekannt für seine verbesserte Stabilität und Wirksamkeit im Vergleich zu seiner Stammverbindung .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Sancyclin (Hydrochlorid) beinhaltet die Hydrierung einer Vorläuferverbindung in Gegenwart eines Katalysators. Eine Methode umfasst die Durchführung einer Reaktion mit einer Verbindung in einem Lösungsmittelgemisch aus Alkohol und Säure unter Wasserstoffatmosphäre. Gängige Säuren, die bei diesem Verfahren verwendet werden, sind Schwefelsäure, Bromwasserstoffsäure, Methansulfonsäure, p-Toluolsulfonsäure, Perchlorsäure und Phosphorsäure. Die Reaktion wird typischerweise bei Raumtemperatur mit einem Rhodium-Carbon-Katalysator durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Sancyclin (Hydrochlorid) folgt ähnlichen Synthesewegen, ist aber auf höhere Ausbeuten und Reinheit optimiert. Das Verfahren beinhaltet die Verwendung von Hochdruckhydrierung und spezifischen Katalysatoren, um minimale Nebenprodukte und hohe Reinheit zu gewährleisten. Die Lösungsmittel und Katalysatoren, die bei der Reaktion verwendet werden, werden oft zurückgewonnen und wiederverwendet, um die Umweltbelastung und die Produktionskosten zu senken .

Wissenschaftliche Forschungsanwendungen

Sancyclin (Hydrochlorid) hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die chemischen Eigenschaften und Reaktionen von Tetracyclinen zu untersuchen.

Biologie: Es wird in der Forschung zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika verwendet.

Medizin: Es wird auf seine mögliche Verwendung bei der Behandlung verschiedener bakterieller Infektionen untersucht, einschließlich derer, die gegenüber anderen Antibiotika resistent sind.

5. Wirkmechanismus

Sancyclin (Hydrochlorid) entfaltet seine antibakterielle Wirkung, indem es die Proteinsynthese in Bakterien hemmt. Es bindet an die 30S-ribosomale Untereinheit und verhindert die Anlagerung von Aminoacyl-tRNA an die ribosomale A-Stelle. Diese Wirkung hemmt die Addition von Aminosäuren an die wachsende Polypeptidkette und stoppt effektiv die bakterielle Proteinsynthese. Die Verbindung behält ihre Aktivität auch in Gegenwart von ribosomalen Schutzproteinen bei, was sie gegen resistente Bakterienstämme wirksam macht .

Ähnliche Verbindungen:

- Tetracyclin

- Doxycyclin

- Minocyclin

Vergleich: Sancyclin (Hydrochlorid) ist unter den Tetracyclinen aufgrund seiner verbesserten Stabilität und Wirksamkeit einzigartig. Im Vergleich zu Tetracyclin weist es eine höhere Resistenz gegenüber Abbau und ein breiteres Wirkungsspektrum auf. Doxycyclin und Minocyclin sind ebenfalls semisynthetische Derivate von Tetracyclin, aber Sancyclin (Hydrochlorid) zeichnet sich durch seine spezifischen strukturellen Modifikationen aus, die verbesserte pharmakokinetische Eigenschaften verleihen .

Wirkmechanismus

Target of Action

Sancycline hydrochloride, a semi-synthetic derivative of tetracycline, primarily targets microbial agents like Cutibacterium acnes present in acne lesions . This bacterium is a common cause of acne vulgaris . The drug is also effective against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .

Mode of Action

Sancycline hydrochloride exerts its antimicrobial action by inhibiting protein synthesis in the target pathogens . It does this by reversibly binding to the 30S ribosomal subunit of the bacteria, thereby blocking the entry of aminoacyl-tRNA into the ribosome during protein translation . This inhibition of protein synthesis prevents the bacteria from growing and reproducing .

Biochemical Pathways

The primary biochemical pathway affected by sancycline hydrochloride is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, sancycline hydrochloride prevents the incorporation of amino acids into growing peptide chains, thereby halting protein synthesis . This disrupts the normal functioning of the bacteria and leads to their eventual death .

Pharmacokinetics

Once absorbed, they bind to plasma proteins and are distributed throughout the body tissues . Tetracyclines are eliminated primarily through the kidneys, but also through the gastrointestinal tract, skin, and lungs .

Result of Action

The primary result of sancycline hydrochloride’s action is the reduction of bacterial populations, particularly Cutibacterium acnes, within acne lesions . This leads to a decrease in inflammation and the number of acne lesions, thereby improving the symptoms of acne vulgaris .

Action Environment

The action of sancycline hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of certain metal ions can influence the antimicrobial activity and pharmacokinetics of tetracyclines

Biochemische Analyse

Biochemical Properties

Sancycline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is more active than tetracycline against 339 strains of anaerobic bacteria . It is also active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .

Cellular Effects

Sancycline Hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects by inhibiting protein synthesis in bacteria, thereby preventing their growth .

Molecular Mechanism

At the molecular level, Sancycline Hydrochloride exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the addition of new amino acids to the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sancycline Hydrochloride change over time. It has a melting point of 224-2280C (dec.) , indicating its stability under normal conditions

Dosage Effects in Animal Models

The effects of Sancycline Hydrochloride vary with different dosages in animal models. While it has significant antibacterial effects at lower doses, high doses may lead to adverse effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Sancycline (hydrochloride) involves the hydrogenation of a precursor compound in the presence of a catalyst. One method includes subjecting a compound to a reaction in a mixed solvent of alcohol and acid under a hydrogen environment. Common acids used in this process include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid. The reaction is typically carried out at room temperature with a rhodium carbon catalyst .

Industrial Production Methods: The industrial production of Sancycline (hydrochloride) follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of high-pressure hydrogenation and specific catalysts to ensure minimal by-products and high purity. The solvents and catalysts used in the reaction are often recovered and reused to reduce environmental impact and production costs .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sancyclin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter sauren oder basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Sancyclin (Hydrochlorid) zur Bildung von hydroxylierten Derivaten führen, während die Reduktion desoxygenierte Produkte liefern kann .

Vergleich Mit ähnlichen Verbindungen

- Tetracycline

- Doxycycline

- Minocycline

Comparison: Sancycline (hydrochloride) is unique among tetracyclines due to its enhanced stability and efficacy. Compared to tetracycline, it has a higher resistance to degradation and a broader spectrum of activity. Doxycycline and minocycline are also semi-synthetic derivatives of tetracycline, but Sancycline (hydrochloride) is distinguished by its specific structural modifications that confer improved pharmacokinetic properties .

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJFGLCHAOVWRZ-QKYUADJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-20-3 | |

| Record name | Sancycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sancycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SANCYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3C9QZ7LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What structural insights about Sancycline Hydrochloride and related tetracyclines were revealed through the X-ray crystallography study?

A1: The X-ray crystallography study explored the structural intricacies of several tetracycline antibiotics, including Sancycline. [] The research, titled "X-Ray Crystallography of Tetracycline, Doxycycline and Sancycline", aimed to elucidate the three-dimensional structures of these compounds. This structural information is critical for understanding their interactions with biological targets and for guiding the development of novel antibiotics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)